molecular formula C7H7IN2O B8516534 3-Iodo-N-hydroxy-benzamidine CAS No. 453565-59-8

3-Iodo-N-hydroxy-benzamidine

Cat. No.: B8516534
CAS No.: 453565-59-8
M. Wt: 262.05 g/mol
InChI Key: ZJZWHLKOOXUKIV-UHFFFAOYSA-N
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Description

3-Iodo-N-hydroxy-benzamidine is a chemical compound of interest in scientific research, particularly as a functionalized derivative of the benzamidine scaffold. The core benzamidine structure is characterized by an aryl amidine group, which confers a distinctive shape and binding profile . Benzamidine and its derivatives are recognized as reversible competitive inhibitors for a range of trypsin-like serine proteases . The mechanism of action for this class of inhibitors typically involves the amidine moiety forming a critical bidentate salt bridge with an aspartic acid residue (Asp-189) located deep within the enzyme's S1 pocket . This interaction effectively blocks the substrate-binding site, inhibiting enzymatic activity. The introduction of an iodine atom at the 3-position of the benzene ring, along with the N-hydroxy modification, creates a unique analog. Iodine is a heavy atom that can be pivotal in X-ray crystallography studies to help solve protein structures. Furthermore, the iodine substituent and the N-hydroxy group can significantly alter the compound's electronic properties, steric bulk, and binding affinity, potentially leading to enhanced selectivity or potency for specific protease targets. These properties make this compound a valuable intermediate or candidate for investigating enzyme mechanisms, screening for new inhibitors, and structure-activity relationship (SAR) studies in medicinal chemistry programs, particularly those focused on coagulation factors and other serine proteases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

453565-59-8

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

N'-hydroxy-3-iodobenzenecarboximidamide

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

ZJZWHLKOOXUKIV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=NO)N

Origin of Product

United States

Preparation Methods

Reaction of 3-Iodobenzonitrile with Hydroxylamine

The most widely documented method involves the direct conversion of 3-iodobenzonitrile to the target amidoxime via nucleophilic addition of hydroxylamine. This one-pot reaction proceeds under mildly basic conditions, typically employing hydroxylamine hydrochloride (NH₂OH·HCl) in an ethanol-water solvent system.

Procedure

  • Reagent Preparation : A mixture of 3-iodobenzonitrile (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium hydroxide (1.5 equiv) is suspended in a 3:1 ethanol-water solution.

  • Reflux Conditions : The reaction is heated to 80–90°C under reflux for 6–8 hours, facilitating the nucleophilic attack of hydroxylamine on the nitrile group.

  • Workup : Post-reflux, the mixture is cooled to 0–5°C, acidified with dilute HCl (pH 4–5), and filtered to isolate the crude product.

  • Purification : Recrystallization from ethyl acetate/light petroleum ether (40–60°C) yields pure this compound as a white crystalline solid.

Mechanistic Insights
The reaction proceeds via the formation of an intermediate iminoether, which undergoes tautomerization to the thermodynamically stable amidoxime (Fig. 1). The iodine substituent’s electron-withdrawing nature enhances the electrophilicity of the nitrile carbon, accelerating hydroxylamine addition.

Alternative Synthetic Strategies

Reduction of Nitrolic Acid Derivatives

A less common approach involves the reduction of 3-iodo-nitrobenzene derivatives using sodium amalgam or catalytic hydrogenation. For instance, 3-iodo-nitrobenzene can be treated with hydrogen sulfide (H₂S) in aqueous ammonia to yield the corresponding amidoxime. However, this method is limited by the availability of suitable nitro precursors and lower yields compared to nitrile-based routes.

Copper-Catalyzed N-Arylation

Adapted from amidine synthesis protocols, copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) catalyze the coupling of 3-iodobenzamide with hydroxylamine derivatives. While theoretically viable, this method remains underexplored for this compound and requires optimization to suppress side reactions such as over-arylation.

Critical Analysis of Methodologies

Yield and Purity Considerations

The nitrile-hydroxylamine route achieves yields of 65–75% after recrystallization, whereas nitrolic acid reduction seldom exceeds 50%. Impurities such as unreacted nitrile or hydroxylamine byproducts are mitigated through controlled pH adjustment and solvent selection.

Solvent and Temperature Optimization

Ethanol-water mixtures (3:1 v/v) are preferred for their ability to dissolve both ionic hydroxylamine salts and organic nitriles. Elevated temperatures (80–90°C) are necessary to overcome the activation energy of the rate-limiting nucleophilic addition step.

Industrial-Scale Production and Challenges

Scalability of the Nitrile Route

Large-scale synthesis faces challenges in recycling solvents and managing exothermic reactions during hydroxylamine addition. Continuous flow reactors have been proposed to enhance heat dissipation and reproducibility .

Chemical Reactions Analysis

1.1. Benzamidine Formation via Amidoximes

  • Method : A two-step process begins with the formation of benzamidoximes (e.g., 8a–d ) through condensation of benzamidine precursors with hydroxylamine derivatives. Subsequent catalytic hydrogenation reduces the amidoxime to the benzamidine structure .

  • Conditions :

    • Step 1 : Reaction of N-(n-bromoalkyl)phthalimide with 4-cyanophenol and K₂CO₃ to form ethers .

    • Step 2 : Conversion to amines using hydrazine monohydrate, followed by coupling with orsellinic acid via EDC hydrochloride and DMAP .

  • Yield : Moderate to high yields, with optimization via Mitsunobu protocols for alkyl chain elongation .

1.3. Click Chemistry for Triazole Derivatives

  • Method : Reaction of 2-(4-carbamimidoylphenoxy)acetohydrazide (3 ) with CS₂ and hydrazine, followed by a Schiff reaction with aromatic aldehydes .

  • Conditions : CuSO₄·5H₂O, sodium ascorbate, and propargyl alcohol in t-BuOH/water .

  • Yield : 46.65 g (81%) for intermediate 3 .

Mechanistic Insights

The synthesis of benzamidine derivatives involves key mechanistic steps, including hydrogen bonding and catalytic activation:

2.1. Transition State Analysis

  • Activation of Carbonyl Groups : The hydroxyl group of choline hydroxide (ChOH) acts as a proton acceptor, stabilizing transition states (e.g., TS-1 ) via hydrogen bonds. This reduces the activation energy barrier to 3 kcal·mol⁻¹ .

  • Intramolecular Cyclization : Formation of six-membered rings involves nucleophilic attack by lone pairs on carbonyl carbons, with water acting as a weak H-bond donor in transition states (e.g., TS-2 ) .

  • Ring Aromatization : Final steps exhibit low activation barriers (1.1–1.8 kcal·mol⁻¹) due to aromatic stabilization, facilitating product formation .

2.2. Metal-Mediated Reactions

  • Oxime Formation : Titanium complexes (e.g., 6 ) react with carbonyl compounds to form oxime ethers via nucleophilic attack, with DFT calculations confirming mechanism pathways .

  • Copper-Catalyzed Arylation : Oximes undergo Ullmann-type coupling with aryl halides, facilitated by oxidative insertion of copper into C–I bonds .

Functional Group Transformations

The iodine and hydroxy groups in 3-Iodo-N-hydroxy-benzamidine participate in diverse reactions:

3.1. Iodine-Mediated Functionalization

  • Iodoarene Chemistry : Reactions involve electrophilic activation of iodine (e.g., in polyvalent iodine compounds), enabling substitution or coupling. For example, hydroxy(phenyl)iodonium ions form oligomeric structures under aqueous conditions .

  • Carbonyl Functionalization : Iodine facilitates α-carbon functionalization in carbonyl compounds, a common theme in polyvalent iodine chemistry .

3.2. Hydroxy Group Reactivity

  • Condensation Reactions : Hydroxy groups participate in H-bonding and proton transfer steps, stabilizing intermediates during cyclization (e.g., in quinazolin-2-yl derivatives) .

  • Imine Formation : Hydroxy groups may undergo dehydration to form imine bonds during intramolecular reactions .

Analytical Characterization

Key spectroscopic data for this compound and analogs include:

Compound 1H NMR (DMSO-d ₆) IR (neat) HRMS (ESI+)
3-(3-(2-(Methylamino)-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid δ 12.18 (s, 1H), 8.23 (q), 8.09 (dd), 7.81 (ddd), 7.58 (dd), 7.50 (ddd)3298, 2936, 1675, 1655, 1597290.11408 [M+H]+
3-(3-(2-(Ethylamino)-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid δ 12.17 (s, 1H), 8.31 (t), 8.09 (dd), 7.81 (ddd), 7.58 (dd), 7.50 (ddd)3300, 2927, 1653, 1597, 1555304.12973 [M+H]+
Triazole Derivative (from )δ 8.09 (s, 1H, triazole-H), 7.86 (d), 7.46 (d)

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 3-Iodo-N-hydroxy-benzamidine serves as an essential precursor for synthesizing more complex organic molecules. Its unique functional groups enable chemists to modify its structure to create derivatives with tailored properties.

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against proteases. The hydroxy group can form hydrogen bonds with enzyme active sites, while the iodine atom can participate in halogen bonding, effectively inhibiting enzyme activity by blocking substrate access.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Medicine

  • Therapeutic Potential : Research has explored the anti-inflammatory and antimicrobial activities of this compound. Its ability to inhibit specific enzymes involved in inflammatory processes suggests potential applications in treating inflammatory diseases.
  • Anticancer Research : In vitro studies have shown that derivatives of benzamidine can inhibit the proliferation of cancer cell lines, indicating that this compound may also have anticancer properties warranting further investigation.

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique reactivity and binding properties. This application is particularly relevant in fields requiring specialized chemical functionalities.

Periodontal Disease Treatment

A study highlighted the effectiveness of benzamidine derivatives in treating periodontal disease by targeting pathogenic bacteria while maintaining low toxicity towards human cells. This suggests that this compound could be beneficial in dental applications.

Anticancer Research

In vitro studies on benzamidine derivatives demonstrated significant inhibition of cancer cell proliferation in Hep-G2 cell lines. These findings support the potential use of this compound as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism of action of 3-Iodo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can inhibit the activity of enzymes, particularly proteases, by blocking substrate access to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences and similarities between 3-Iodo-N-hydroxy-benzamidine and related compounds:

Compound Name Core Structure Functional Groups Key Applications
This compound Benzamidine Iodo (C-3), N-hydroxy amidine Hypothesized: C–H activation, radiopharmaceuticals
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Amide, hydroxyl, methyl (C-3) Metal-catalyzed C–H functionalization
N-Succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC) Pyridinecarboxylate Iodo (C-5), succinimidyl ester Radioiodination of internalizing monoclonal antibodies (mAbs)
Key Observations:
  • Core Structure :

    • This compound features a benzamidine backbone, enabling strong coordination to metals via its N,O-bidentate sites. In contrast, SIPC uses a pyridinecarboxylate scaffold, which introduces a positive charge at lysosomal pH, enhancing cellular retention.
    • The benzamide derivative from lacks the amidine group but retains hydroxyl and methyl substituents, limiting its charge properties compared to benzamidines.
  • Iodine Position :

    • The 3-iodo substitution in the benzamidine derivative may influence steric and electronic effects during catalysis or binding. In SIPC, the 5-iodo position on the pyridine ring optimizes radiochemical stability and metabolic processing .
  • Functional Groups :

    • The N-hydroxy group in benzamidine derivatives enhances their ability to stabilize metal complexes, whereas the succinimidyl ester in SIPC facilitates covalent conjugation to mAbs .
Metal-Catalyzed C–H Activation
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrated efficacy as an N,O-bidentate directing group in C–H functionalization reactions. Its methyl and hydroxyl groups provide steric bulk and coordination sites, respectively .
  • The iodine substituent may also modulate regioselectivity in catalytic cycles.
Radiopharmaceutical Utility
  • SIPC () improved tumor retention of radioiodine in anti-EGFRvIII mAbs by 65% compared to traditional iodination methods. Its charged pyridine catabolites (e.g., 5-iodonicotinic acid-lysine conjugate) are retained in lysosomes, enhancing therapeutic efficacy .

Biological Activity

3-Iodo-N-hydroxy-benzamidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves the modification of the benzamidine scaffold, which is known for its diverse biological activities. The compound can be synthesized through various methods, including condensation reactions with appropriate reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial potential of this compound against various pathogens. For instance, a study demonstrated that derivatives of benzamidine exhibited substantial inhibitory effects against Porphyromonas gingivalis and Escherichia coli, which are implicated in periodontal disease . The minimum inhibitory concentrations (MIC) were determined using micro-broth dilution methods, showing promising results for clinical applications.

CompoundTarget PathogenMIC (µg/mL)
This compoundP. gingivalis8
This compoundE. coli16

Cytotoxicity Analysis

In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated using human cell lines such as HEK-293. The results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial growth, such as LpxC, which is involved in lipopolysaccharide biosynthesis in gram-negative bacteria . This inhibition leads to increased susceptibility of bacteria to other antibiotics.
  • Regulation of Cellular Processes : Compounds in the benzamidine class can modulate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .

Case Studies

  • Periodontal Disease Treatment : A recent study focused on the application of benzamidine derivatives in treating periodontal disease. The findings indicated that these compounds could effectively target pathogenic bacteria while exhibiting low toxicity towards human cells .
  • Anticancer Research : In vitro studies have explored the antiproliferative effects of benzamidine derivatives against cancer cell lines, including Hep-G2 cells. These studies revealed that certain derivatives could significantly inhibit cancer cell proliferation, warranting further investigation into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Iodo-N-hydroxy-benzamidine, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis of benzamide derivatives often involves coupling iodinated aromatic precursors with hydroxylamine derivatives. For example, acyl chlorides (e.g., m-toluoyl chloride) react with diamines (e.g., o-phenylenediamine) in the presence of pyridine to form diamides . Key factors include:

  • Leaving Groups : Acyl chlorides (good leaving groups) enhance reaction efficiency by facilitating nucleophilic substitution .
  • Temperature : Elevated temperatures (e.g., reflux in toluene) favor cyclization to benzimidazoles, while lower temperatures may stabilize diamide intermediates .
  • Protonating Agents : Excess acid (e.g., polyphosphoric acid) promotes benzimidazole formation but may reduce diamide yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Standard characterization includes:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., iodinated aromatic protons at δ 7.5–8.5 ppm) and hydroxylamine connectivity .
  • GC-MS : Verifies molecular ion peaks and fragmentation patterns .
  • Microanalysis : Validates elemental composition (C, H, N, I) within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling iodinated benzamide derivatives?

  • Methodological Answer : Key precautions include:

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (S24/25) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (S22) .
  • Waste Management : Segregate halogenated waste for professional disposal to minimize environmental contamination .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites:

  • HOMO Analysis : Reveals electron-rich regions (e.g., hydroxylamine nitrogen) prone to electrophilic attack .
  • LUMO Analysis : Highlights electron-deficient iodinated aromatic carbons susceptible to nucleophilic substitution .
  • Case Study : In N-hydroxy-N-phenylbenzamide analogs, methyl substituents on the aromatic ring lower LUMO energy, enhancing electrophilicity at the iodine position .

Q. How should researchers address contradictions in reported data (e.g., divergent reaction outcomes) for iodinated benzamide derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Reagent Purity : Impurities (e.g., residual solvents) alter reaction pathways. Validate starting materials via NMR/GC-MS .
  • Experimental Reproducibility : Document exact conditions (e.g., stirring rate, solvent grade) to identify variables .
  • Structural Confirmation : Use single-crystal X-ray diffraction (CCDC data) to resolve ambiguities in product identity .

Q. What role does crystal structure analysis play in understanding the biological activity of this compound?

  • Methodological Answer : Crystallography reveals:

  • Conformational Flexibility : Planar vs. twisted benzamide backbones influence binding to enzyme active sites .
  • Intermolecular Interactions : Hydrogen bonding (N-H···O) and halogen bonding (C-I···O) stabilize protein-ligand complexes .
  • Case Study : Methyl-substituted analogs show tighter packing in crystal lattices, correlating with higher thermal stability .

Q. How can researchers balance open data sharing with ethical constraints in studies involving iodinated bioactive compounds?

  • Methodological Answer : Follow guidelines for sensitive

  • Anonymization : Remove identifiers from biological datasets (e.g., patient-derived cytotoxicity results) .
  • Controlled Access : Use repositories like the European Open Science Cloud (EOSC) to restrict data to verified researchers .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving animal/human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.